molecular formula C17H28O2 B144584 Nonoxinol CAS No. 104-35-8

Nonoxinol

Cat. No.: B144584
CAS No.: 104-35-8
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Description

Nonoxinol, also known as nonoxynol-9, is an organic compound widely used as a surfactant and spermicide. It belongs to the nonoxynol family of nonionic surfactants and is commonly found in various cleaning and cosmetic products. This compound-9 is particularly known for its spermicidal properties and is used in contraceptives such as creams, jellies, foams, gels, films, and suppositories .

Biochemical Analysis

Biochemical Properties

Nonoxinol is a surfactant spermicide used for contraception in spermicidal creams, jellies, foams, gel, and lubricants . It is also used in conjunction with other methods of contraception, including condoms, cervical caps, and diaphragms . This compound interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death .

Cellular Effects

This compound has been shown to have a detergent-type action on epithelial cells and the normal vaginal flora . Detergent-type spermicides alter the vaginal flora, possibly leading to an increased risk of opportunistic infections . If used more than once per day in the vagina, this compound may cause cell damage or inflammation, which could potentially increase the risk of contracting HIV/STIs during vaginal sex .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death .

Temporal Effects in Laboratory Settings

It is known that this compound has been in use for more than 30 years as an over-the-counter (OTC) drug in creams, gels, foams, and condom lubricants .

Dosage Effects in Animal Models

It is known that this compound is a typical surfactant used as a vaginal spermicide .

Metabolic Pathways

It is known that this compound is a typical surfactant used as a vaginal spermicide .

Transport and Distribution

It is known that this compound is a typical surfactant used as a vaginal spermicide .

Subcellular Localization

It is known that this compound is a typical surfactant used as a vaginal spermicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonoxinol-9 is synthesized through the reaction of p-nonylphenol with ethylene oxide under controlled conditions. This process involves the ethoxylation of nonylphenol, resulting in a mixture of compounds with varying degrees of ethoxylation.

Industrial Production Methods: In industrial settings, this compound-9 is produced by reacting nonylphenol with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient ethoxylation. The resulting product is then purified to obtain this compound-9 with the desired degree of ethoxylation .

Chemical Reactions Analysis

Types of Reactions: Nonoxinol-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phenolic derivatives, while substitution can introduce different functional groups onto the nonylphenol moiety.

Scientific Research Applications

Nonoxinol-9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

This compound-9 stands out due to its specific applications in contraception and its potential role in preventing STIs, making it a compound of significant interest in both scientific research and practical applications.

Properties

IUPAC Name

2-(4-nonylphenoxy)ethanol
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InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
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InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO
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Molecular Formula

C17H28O2
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Related CAS

26027-38-3
Record name Polyethylene glycol mono(4-nonylphenyl) ether
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DSSTOX Substance ID

DTXSID4058601
Record name 4-nonylphenol ethoxylate
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Molecular Weight

264.4 g/mol
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Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name ETHOXYLATED PENTADECANOL
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched
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Boiling Point

Very high (USCG, 1999)
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Flash Point

470 °F (USCG, 1999)
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Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water
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Density

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)
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Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

CAS No.

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3
Record name ETHOXYLATED PENTADECANOL
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Record name 4-Nonylphenol monoethoxylate
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Record name 2-(p-Nonylphenoxy)ethanol
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Melting Point

59 °F (USCG, 1999)
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Synthesis routes and methods I

Procedure details

TRITON X-102 (an octylphenoxy polyethoxy ethanol, HLB 14.6, available commercially from Union Carbide) in 9:1 water-emulsifier ratio did not invert the emulsion; TRITON N-101 (an nonylphenoxy polyethoxy ethanol, HLB 13.4, Union Carbide) gave similar results; TRITON X-405 (HLB 17.9) and TRITON X-305 (HLB 17.3) gave separation into two layers. Optical microscopy showed there was no flocculation with TRITON X-102 OR TRITON N-101, slight flocculation with TRITON X-405, and much more flocculation with the TRITON X-305.
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Synthesis routes and methods II

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonoxinol
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Nonoxinol
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